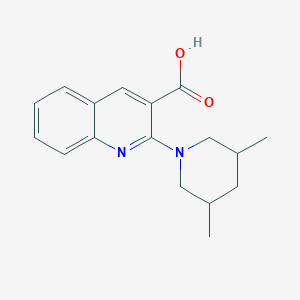
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol . This compound is known for its unique structure, which combines a quinoline core with a piperidine ring substituted at the 3 and 5 positions with methyl groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of a quinoline-3-carboxylic acid derivative, which is reacted with 3,5-dimethylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain reactions.
3,5-Dimethylpiperidine: Does not contain the quinoline core, limiting its applications in research.
2-(Piperidin-1-yl)quinoline-3-carboxylic acid: Similar but lacks the methyl substitutions on the piperidine ring.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, along with the specific methyl substitutions. This structure provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
88709-36-8 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-(3,5-dimethylpiperidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)16-14(17(20)21)8-13-5-3-4-6-15(13)18-16/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,20,21) |
Clé InChI |
XYWNGSPKTGLNFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















